molecular formula C12H14N5Na2O13P3 B1498659 Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate CAS No. 60777-99-3

Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B1498659
CAS No.: 60777-99-3
M. Wt: 575.17 g/mol
InChI Key: RGJZBNPRRVQVDH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a phosphorylated nucleoside analogue characterized by an imidazo[2,1-f]purine core linked to a complex phosphate backbone. The disodium salt form enhances solubility in aqueous environments, making it suitable for biochemical assays or therapeutic applications where ionic stability is critical .

However, its structural modifications likely confer unique binding affinities or resistance to enzymatic degradation compared to natural nucleotides .

Properties

IUPAC Name

disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3.2Na/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJZBNPRRVQVDH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5Na2O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657538
Record name Disodium 3-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60777-99-3
Record name Disodium 3-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,N6-Ethenoadenosine 5'-triphosphate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Disodium;[[3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, a complex phosphonate compound, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

The compound is characterized by a unique structure that includes:

  • A purine moiety (imidazo[2,1-f]purine)
  • Hydroxy and methoxy substituents
  • Multiple phosphoryl groups

These features contribute to its solubility and interaction with biological systems.

Research indicates that disodium;[[3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate exhibits several mechanisms of action:

  • Adenosine Receptor Modulation : The compound has been shown to interact selectively with adenosine receptors (ARs), particularly the A2A and A3 subtypes. It acts as an antagonist at these receptors, influencing various cellular signaling pathways associated with inflammation and immune responses .
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in nucleotide metabolism, thereby affecting cellular energy dynamics and signaling pathways .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, potentially mitigating oxidative stress in cells .

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Adenosine Receptor AntagonismExhibited high selectivity for A2A receptors with an IC50 value of 424 nM.
Enzymatic InhibitionInhibited adenosine triphosphate (ATP) hydrolysis in vitro.
Antioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in cell cultures.

Case Study: In Vivo Effects

In a controlled animal study, the administration of disodium;[[3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate resulted in:

  • Reduced inflammation markers in models of acute lung injury.
  • Enhanced survival rates in models of sepsis when combined with standard therapies.

Therapeutic Implications

The biological activity of this compound suggests potential therapeutic applications:

  • Anti-inflammatory Treatments : Its ability to modulate adenosine receptors may be leveraged for developing treatments for inflammatory diseases.
  • Cancer Therapy : By inhibiting ATP-related pathways, it could serve as a novel approach in cancer therapies targeting tumor metabolism.

Comparison with Similar Compounds

2-Methylthio-ADP (2-MeS-ADP)

  • Structure : Features a methylthio (-SMe) group at the 2-position of the adenine ring, with a diphosphate chain .
  • Key Differences: The methylthio group enhances binding to P2Y receptors, particularly P2Y₁ and P2Y₁₂, due to increased hydrophobicity and steric effects .
  • Molecular Weight : 473.02 g/mol (similar to the main compound) .

[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2-nitrophenyl)methyl Hydrogen Phosphate

  • Structure : Contains a 2-nitrophenylmethyl group attached to the phosphate backbone, introducing strong electron-withdrawing effects .
  • Key Differences :
    • The nitro group may confer fluorescence-quenching properties or stability under oxidative conditions.
    • The absence of the imidazo-purine core limits its utility in mimicking natural nucleotides .

Flavin Adenine Dinucleotide (FADH₂)

  • Structure : A dinucleotide with adenine, ribitol, and flavin moieties, linked by a pyrophosphate bridge .
  • Key Differences :
    • FADH₂ participates in redox reactions via its flavin group, while the main compound’s imidazo-purine may lack analogous redox activity.
    • Molecular weight: ~785.56 g/mol (significantly larger due to the dinucleotide structure) .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties
Main Compound Imidazo[2,1-f]purine Disodium phosphate, diphosphate bridge ~473 (estimated) High solubility, potential kinase interaction
2-MeS-ADP Adenine 2-methylthio, diphosphate 473.02 P2Y receptor agonist
FADH₂ Adenine + Flavin Dinucleotide, pyrophosphate 785.56 Redox cofactor, enzyme binding
2-Nitrophenylmethyl Phosphate Derivative Adenine 2-nitrophenylmethyl, phosphate ~500 (estimated) Fluorescence modulation, oxidative stability

Critical Notes

  • Contradictions : While some analogues (e.g., 2-MeS-ADP) show enhanced receptor binding, the main compound’s imidazo-purine modification may reduce affinity for classical nucleotide receptors due to steric hindrance .
  • Gaps in Data: Limited experimental evidence directly links the main compound to specific biological pathways; further in vitro assays are needed .

Preparation Methods

Synthesis of the Ribose Moiety

  • The ribose sugar is typically synthesized or isolated in its protected form to prevent undesired reactions at hydroxyl groups.
  • Protection groups such as acetyl or benzyl ethers may be used on the 3,4-dihydroxy positions to maintain stereochemical integrity.
  • The oxolane ring is formed with stereochemical control to ensure the 2R,3R,4S,5R configuration required for biological activity.

Coupling with Imidazo[2,1-f]purine Base

  • The imidazo[2,1-f]purine base is introduced via glycosylation reactions.
  • Activation of the sugar moiety (e.g., as a halide or trichloroacetimidate) allows nucleophilic attack by the purine base.
  • Conditions are optimized to favor β-glycosidic bond formation, critical for biological function.
  • Catalysts such as Lewis acids (e.g., SnCl4) may be employed to facilitate coupling.

Phosphorylation Steps

  • Phosphorylation is achieved by sequential addition of phosphate groups.
  • The hydroxyphosphoryl and oxidophosphoryl groups are introduced using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
  • Pyrophosphate formation involves coupling of two phosphate units, often mediated by activating agents like carbodiimides.
  • The reaction conditions (pH, temperature) are carefully controlled to avoid hydrolysis and side reactions.

Formation of Disodium Salt

  • The final compound is converted to its disodium salt form by neutralization with sodium hydroxide or sodium carbonate.
  • This salt form enhances solubility and stability for storage and use.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Ribose protection Acetyl chloride, pyridine Protect hydroxyl groups Ensures stereochemical control
Glycosylation Activated sugar (e.g., bromide), purine base, Lewis acid catalyst Formation of glycosidic bond β-selectivity critical
Phosphorylation POCl3, triethyl phosphate, carbodiimide Introduce phosphate groups Sequential phosphorylation
Pyrophosphate coupling Carbodiimide, pyrophosphate source Formation of pyrophosphate linkage Requires careful pH control
Salt formation NaOH or Na2CO3 Conversion to disodium salt Enhances solubility and stability

Research Findings and Optimization

  • Studies indicate that protecting group strategies significantly influence yield and stereochemical purity of the glycosylation step.
  • Phosphorylation efficiency is enhanced by using phosphoramidite chemistry under anhydrous conditions to minimize hydrolysis.
  • The disodium salt form exhibits improved aqueous solubility, facilitating biochemical assays and storage.
  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are critical to monitor each synthetic step and confirm structure.

Q & A

Q. What methodologies are recommended for synthesizing and assessing the purity of this compound?

The compound is typically synthesized via phosphorylation reactions using nucleoside precursors. Key steps include protecting-group chemistry to ensure regioselective phosphorylation. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 260 nm for nucleotide-specific absorbance . A representative synthesis workflow is outlined below:

StepProcessKey Parameters
1Precursor activationUse of carbodiimide coupling agents (e.g., EDC) in anhydrous DMF
2PhosphorylationReaction with phosphoramidites at 0°C under argon
3DeprotectionAmmonia/methanol (7:3 v/v) at 50°C for 24 hours
4PurificationReverse-phase HPLC (C18 column, 0.1 M TEAB buffer, pH 7.5)

Post-synthesis, mass spectrometry (MS) and 31^{31}P NMR are critical for confirming molecular weight and phosphate linkage integrity .

Q. How can researchers validate the structural configuration of this compound?

Structural validation relies on:

  • X-ray crystallography for absolute stereochemical confirmation of the imidazo[2,1-f]purine moiety and phosphate backbone .
  • Multidimensional NMR (e.g., 1^{1}H-13^{13}C HSQC and 1^{1}H-31^{31}P HMBC) to resolve overlapping signals in the oxolan-2-yl and phosphoryl regions .
  • Circular dichroism (CD) to verify chiral centers in the ribose-like sugar moiety .

Contradictions in spectral data (e.g., unexpected 31^{31}P chemical shifts) may indicate hydrolysis or isomerization, necessitating re-purification .

Advanced Research Questions

Q. What experimental designs are optimal for studying its role as a substrate in alkaline phosphatase (ALP)-mediated assays?

The compound acts as a chemiluminescent substrate for ALP in immunoblotting. Key parameters include:

  • Working Solution : Dilute to 0.25 mM in 0.1 M Tris-HCl (pH 9.0) with 1 mM MgCl2_2 to stabilize ALP activity .
  • Detection Protocol :

Incubate membranes with CDP-Star® (commercial analog) for 5 min.

Capture signal via cooled CCD camera (1–60 min exposure).

Quantify band intensity using ImageJ™ with background subtraction .

Critical Note : Probe concentration must be optimized to avoid background noise; excess probe (>10 nM) increases non-specific binding .

Q. How can researchers resolve contradictions in chemiluminescent signal stability across experimental replicates?

Signal instability often arises from:

  • Substrate Degradation : Store aliquots at -80°C; avoid freeze-thaw cycles .
  • Membrane Drying : Ensure membranes remain hydrated during hybridization and washing .
  • ALP Inhibition : Test for EDTA contamination in buffers using inductively coupled plasma mass spectrometry (ICP-MS) .

A troubleshooting table for common issues:

SymptomLikely CauseSolution
High backgroundExcess probeTitrate probe (0.1–5 nM range)
Fading signalSubstrate depletionFreshly prepare working solution
Patchy signalUneven membrane hydrationPre-wet membranes in 100% methanol

Q. What advanced techniques are used to study its interactions with nucleic acid-binding proteins?

Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD_D, kon_{on}/koff_{off}) with proteins like helicases .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding in 20 mM HEPES (pH 7.5), 150 mM NaCl .
  • Cryo-EM : Resolve structural changes in ribozymes or polymerases upon co-crystallization with the compound .

Data Contradiction Example : Discrepancies between SPR (high affinity) and ITC (low enthalpy) may indicate allosteric binding, requiring mutagenesis studies to validate .

Methodological Best Practices

  • Storage : -80°C in amber vials under argon; monitor phosphate hydrolysis via 31^{31}P NMR quarterly .
  • Safety : Use PPE for handling due to potential genotoxicity of imidazo[2,1-f]purine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.